molecular formula C17H19NO4·HBr·3H2O B600547 Laudanosoline CAS No. 485-33-6

Laudanosoline

Cat. No. B600547
CAS RN: 485-33-6
M. Wt: 436.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Laudanosoline is a member of isoquinolines.

Scientific Research Applications

Bioactive Ingredient in Traditional Medicine

Laudanosoline and its derivatives, such as laudanosoline-1-O-xylopyranose, have been identified as bioactive ingredients in traditional medicines like Caulis Sinomenii (CS). CS is known for its anti-inflammatory and vascular smooth muscle relaxant properties. Research reveals that compounds like laudanosoline-1-O-d-xylopyranose act as novel NF-κB inhibitors, confirming their anti-inflammatory effects. This indicates potential clinical applications in treating conditions like asthma (Sun et al., 2016).

Role in Isoquinoline Alkaloid Biosynthesis

Laudanosoline plays a significant role in the biosynthesis of isoquinoline alkaloids. A study found that it is an efficient substrate for S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′-OMT), which is involved in the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, a key intermediate in synthesizing these alkaloids. This demonstrates its importance in the molecular pathways leading to various plant-based compounds (Morishige et al., 2000).

Analysis in Pharmaceutical Biology

The role of laudanosoline in pharmaceutical biology is highlighted through its presence in the Papaveraceae family, known for producing significant benzylisoquinoline alkaloids. Studies using electrospray tandem mass spectrometry (ESI-MS/MS) have analyzed substances like laudanosoline for their biogenetic roles as precursors to morphinan alkaloids, crucial in pharmaceutical applications (Schmidt et al., 2005).

Chiral Separation for Analytical Studies

Laudanosoline has been studied for its chiral separation using amino acid-based molecular micelles. This research is significant for understanding the stereochemistry of laudanosoline and its derivatives, which is essential for pharmaceutical applications and analytical chemistry (Billiot et al., 2006).

properties

CAS RN

485-33-6

Product Name

Laudanosoline

Molecular Formula

C17H19NO4·HBr·3H2O

Molecular Weight

436.29

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol

InChI

InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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